

An In-depth Technical Guide to 6-Methoxypyridine-3-carbothioamide

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Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbothioamide

Cat. No.: B066408

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **6-Methoxypyridine-3-carbothioamide**. The information is intended to support research and development efforts involving this compound and related heterocyclic structures.

Core Chemical and Physical Properties

6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring substituted with both a methoxy group and a carbothioamide group.^[1] Its structural identifiers and key physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ OS	[1]
Molecular Weight	168.22 g/mol	[1]
IUPAC Name	6-methoxypyridine-3-carbothioamide	[1]
CAS Number	175277-49-3	[1][2]
Canonical SMILES	<chem>COC1=NC=C(C=C1)C(=S)N</chem>	[1]
InChI Key	YAKXWVMVPOHRGZ-UHFFFAOYSA-N	[1]
Appearance	Crystals, powder, or crystalline powder	[3]
Storage	Sealed in dry, room temperature	[2]

Synthesis and Experimental Protocols

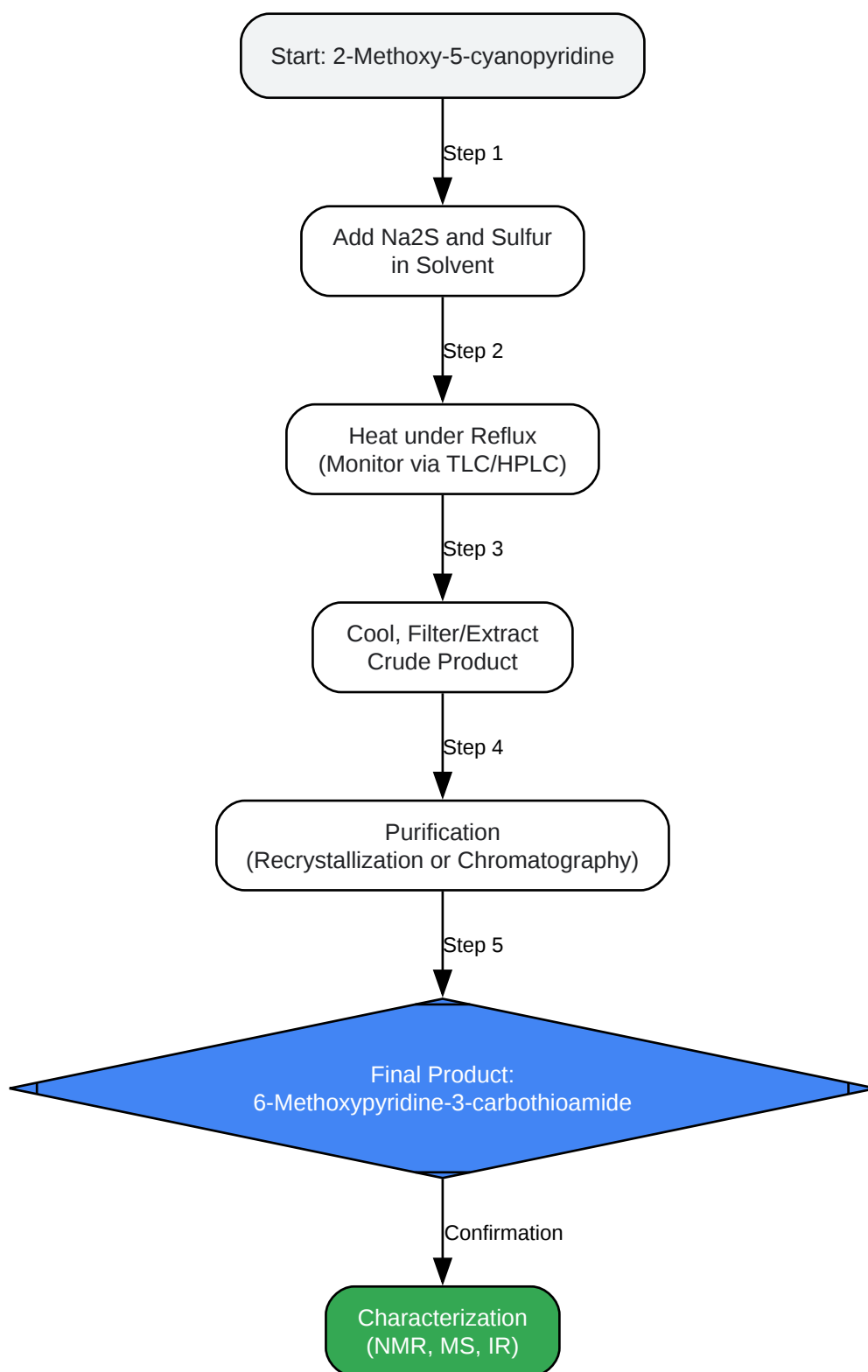
While specific literature detailing the synthesis of **6-Methoxypyridine-3-carbothioamide** is not widely available, a common and effective method for preparing pyridine carbothioamides involves the thionation of the corresponding cyanopyridine intermediate.

General Experimental Protocol: Synthesis via Thionation of 2-Methoxy-5-cyanopyridine

- **Intermediate Preparation:** The precursor, 2-methoxy-5-cyanopyridine, is required. This can be synthesized from the corresponding bromopyridine via cyanation or from other suitable starting materials.
- **Thionation Reaction:**
 - 2-methoxy-5-cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic co-solvent.
 - Sodium sulfide (Na₂S) and elemental sulfur (S) are added to the solution.

- The reaction mixture is heated under reflux for a specified period, typically several hours, with continuous stirring.
- Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The crude product is typically isolated by filtration or extraction.
 - Purification is achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure **6-Methoxypyridine-3-carbothioamide**.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ^1H -NMR, ^{13}C -NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



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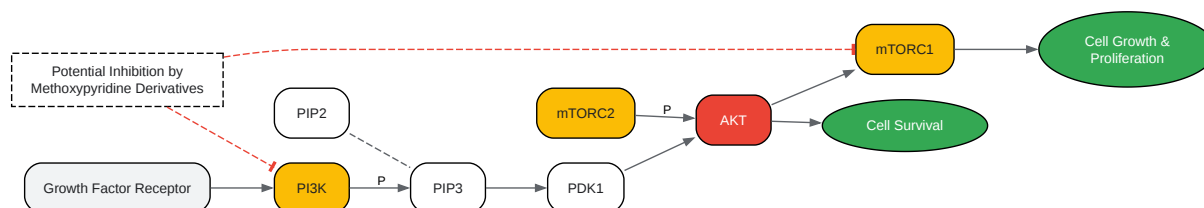
General synthesis workflow for **6-Methoxypyridine-3-carbothioamide**.

Biological Activity and Potential Applications

The biological profile of **6-Methoxypyridine-3-carbothioamide** itself is not extensively documented in publicly available literature. However, the carbothioamide moiety and the methoxypyridine scaffold are present in numerous biologically active molecules, suggesting potential areas for investigation.

- **Antitubercular Activity:** Thioamides, including the related drug prothionamide, are a class of second-line drugs used for treating tuberculosis. A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides found that a 6-methoxypyridine substituent resulted in a derivative with significant activity against *Mycobacterium tuberculosis* ($IC_{90} = 1.4 \mu M$).^[4] This suggests that the 6-methoxypyridine core could be a valuable pharmacophore in the development of new antitubercular agents.
- **Anticancer Potential:** Pyridine derivatives are integral to many clinically used anticancer agents.^[5] Research into various carbothioamide derivatives has revealed their potential as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes implicated in cancer.^[6] Furthermore, a series of sulfonamide methoxypyridine derivatives were designed as potent PI3K/mTOR dual inhibitors, a key pathway in cancer cell growth and survival.^[7] These findings highlight the potential of the **6-methoxypyridine-3-carbothioamide** scaffold in oncology research.

The diagram below illustrates the established role of the PI3K/mTOR pathway, a potential target for compounds containing the methoxypyridine scaffold, in promoting cell survival and proliferation.



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References

- 1. 6-Methoxypyridine-3-carbothioamide | C₇H₈N₂OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175277-49-3|6-Methoxypyridine-3-carbothioanide|BLD Pharm [bldpharm.com]
- 3. 6-Methoxypyridine-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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